molecular formula C13H14F3N5 B12266511 4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine

4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B12266511
M. Wt: 297.28 g/mol
InChI Key: IIKNGKRVXKDSAK-UHFFFAOYSA-N
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Description

4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally the introduction of the pyrimidine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine: shares similarities with other imidazole-containing compounds, such as metronidazole and omeprazole.

    Azetidine derivatives: Compounds like azetidine-2-carboxylic acid.

    Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14F3N5

Molecular Weight

297.28 g/mol

IUPAC Name

4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C13H14F3N5/c1-9-17-2-3-20(9)5-10-6-21(7-10)12-4-11(13(14,15)16)18-8-19-12/h2-4,8,10H,5-7H2,1H3

InChI Key

IIKNGKRVXKDSAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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